molecular formula C12H15ClN2O B3041552 Morpholin-4-yl-phenyl-acetonitrile hydrochloride CAS No. 31788-74-6

Morpholin-4-yl-phenyl-acetonitrile hydrochloride

Cat. No.: B3041552
CAS No.: 31788-74-6
M. Wt: 238.71
InChI Key: GEBQXLUULYZUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-yl-phenyl-acetonitrile hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Synthesis and Characterization: Morpholin-4-yl-phenyl-acetonitrile hydrochloride has been synthesized and characterized through various methods. This includes refluxing with specific reagents and using techniques like NMR, IR, and Mass spectral studies, along with X-ray diffraction studies for structural confirmation (Mamatha S.V et al., 2019).
  • Reaction with Other Compounds: In chemical reactions, this compound has been shown to undergo various transformations when reacted with different chemical agents. For instance, its reaction with morpholine leads to the formation of other chemical derivatives (E. Land et al., 2003).

2. Biological Activity

  • Antibacterial and Antitumor Properties: Research indicates that derivatives of this compound possess significant antibacterial and antitumor activities. These compounds have been tested in various biological assays, demonstrating their potential in therapeutic applications (A. U. Isakhanyan et al., 2014).
  • Anticancer Activity: Specific derivatives of this compound have shown promising results against certain cancer cell lines, such as breast cancer. Molecular docking studies also suggest their potential efficacy in binding with cancer-related receptors (Praveen Kumar et al., 2021).

3. Pharmaceutical Applications

  • Drug Synthesis and Development: this compound has been used in the synthesis of various pharmaceutical compounds. Its role in the development of drugs like rivaroxaban, an anticoagulant agent, highlights its importance in pharmaceutical chemistry (Anil C. Mali et al., 2015).
  • Quality Control in Drug Manufacturing: It also plays a role in the quality control of drugs, where its derivatives are analyzed for impurities in pharmaceutical products. Methods like HPLC have been developed for this purpose, emphasizing its significance in ensuring drug safety and efficacy (B. Varynskyi et al., 2017).

Properties

IUPAC Name

2-morpholin-4-yl-2-phenylacetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14;/h1-5,12H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBQXLUULYZUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Morpholin-4-yl-phenyl-acetonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Morpholin-4-yl-phenyl-acetonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Morpholin-4-yl-phenyl-acetonitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
Morpholin-4-yl-phenyl-acetonitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
Morpholin-4-yl-phenyl-acetonitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Morpholin-4-yl-phenyl-acetonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.